Cas no 63807-90-9 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl-)
63807-90-9 structure
Product Name:2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl-
Numero CAS:63807-90-9
MF:C20H18O5
MW:338.353926181793
CID:837584
PubChem ID:91884812
Update Time:2025-07-15
2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl-
- Dihydroalpinumisoflavone
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethy...
- 5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyra no[3,2-g]chromen-6-one
- Erythrivarone A
- beta-Isowighteone
- [ "beta-Isowighteone" ]
- 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
- 5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one
- CS-0024139
- 63807-90-9
- AKOS032962110
- HY-N3743
- FS-8911
- 5,4'-Dihydroxy-6'',6''-dimethyl-4'',5''-dihydropyrano[2'',3'':7,6]isoflavone
- 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6H,7H-pyrano[3,2-g]chromen-4-one
- G82895
- DA-52540
-
- Inchi: 1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3
- Chiave InChI: BNPMTCOAGXAAIT-UHFFFAOYSA-N
- Sorrisi: O1C2C=C3C(C(C(C4C=CC(=CC=4)O)=CO3)=O)=C(C=2CCC1(C)C)O
Proprietà calcolate
- Massa esatta: 338.11542367g/mol
- Massa monoisotopica: 338.11542367g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 1
- Complessità: 560
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 76Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 555.8±50.0 °C at 760 mmHg
- Punto di infiammabilità: 202.2±23.6 °C
- Pressione di vapore: 0.0±1.6 mmHg at 25°C
2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3847-1 mg |
Dihydroalpinumisoflavone |
63807-90-9 | 1mg |
¥2035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3847-5mg |
Dihydroalpinumisoflavone |
63807-90-9 | 5mg |
¥ 8750 | 2024-07-20 | ||
| TargetMol Chemicals | TN3847-5 mg |
Dihydroalpinumisoflavone |
63807-90-9 | 98% | 5mg |
¥ 8,750 | 2023-07-11 | |
| TargetMol Chemicals | TN3847-1 mL * 10 mM (in DMSO) |
Dihydroalpinumisoflavone |
63807-90-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 8750 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095175-5mg |
Erythrivarone A |
63807-90-9 | 98% | 5mg |
¥2056.00 | 2024-05-05 | |
| A2B Chem LLC | AG74811-1mg |
Dihydroalpinumisoflavone |
63807-90-9 | 98% | 1mg |
$250.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3847-1mg |
Dihydroalpinumisoflavone |
63807-90-9 | 1mg |
¥ 3990 | 2024-07-20 | ||
| TargetMol Chemicals | TN3847-10mg |
Dihydroalpinumisoflavone |
63807-90-9 | 10mg |
¥ 11700 | 2024-07-20 | ||
| TargetMol Chemicals | TN3847-25mg |
Dihydroalpinumisoflavone |
63807-90-9 | 25mg |
¥ 17500 | 2024-07-20 | ||
| TargetMol Chemicals | TN3847-50mg |
Dihydroalpinumisoflavone |
63807-90-9 | 50mg |
¥ 23600 | 2024-07-20 |
2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl- Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
63807-90-9 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl-) Prodotti correlati
- 35212-22-7(ipriflavone)
- 65388-03-6(alpha-Isowighteone)
- 63807-85-2(Erythrinin C)
- 104691-86-3(Lupiwighteone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso